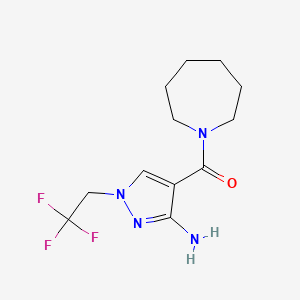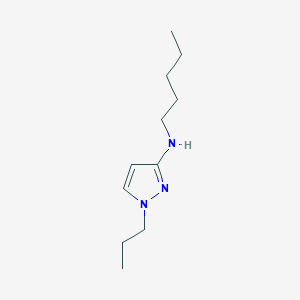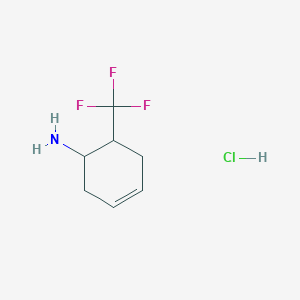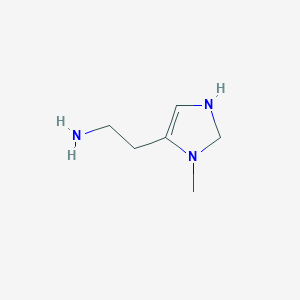
4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(azépane-1-carbonyl)-1-(2,2,2-trifluoroéthyl)-1H-pyrazol-3-amine est un composé organique synthétique qui présente un cycle pyrazole substitué par un groupe azépane-1-carbonyl et un groupe trifluoroéthyl. Les composés présentant de telles structures sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(azépane-1-carbonyl)-1-(2,2,2-trifluoroéthyl)-1H-pyrazol-3-amine implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du cycle pyrazole : Cela peut être réalisé par réaction de l’hydrazine avec une 1,3-dicétone.
Introduction du groupe trifluoroéthyl : Cette étape peut impliquer l’utilisation d’halogénures de trifluoroéthyl en conditions basiques.
Fixation du groupe azépane-1-carbonyl : Cela pourrait être fait par des réactions d’acylation en utilisant des dérivés d’azépane et des réactifs de couplage appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrazole ou du fragment azépane.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle ou d’autres groupes fonctionnels présents dans la molécule.
Substitution : Des réactions de substitution nucléophile ou électrophile pourraient être possibles, en particulier au niveau du groupe trifluoroéthyl.
Réactifs et conditions courants
Oxydation : Des oxydants courants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactifs comme les halogénures, les acides ou les bases en fonction de la réaction de substitution spécifique.
Principaux produits
Les principaux produits dépendraient des réactions et des conditions spécifiques utilisées. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
La 4-(azépane-1-carbonyl)-1-(2,2,2-trifluoroéthyl)-1H-pyrazol-3-amine peut avoir des applications dans divers domaines :
Chimie : En tant que brique élémentaire pour des molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques ou des voies cellulaires.
Médecine : Applications possibles dans le développement de médicaments, en particulier pour cibler des récepteurs ou des enzymes spécifiques.
Industrie : Utilisation dans la synthèse de produits chimiques ou de matériaux de spécialité.
Applications De Recherche Scientifique
4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme d’action dépendrait de la cible biologique spécifique. En général, des composés comme celui-ci pourraient interagir avec des enzymes ou des récepteurs, en modulant leur activité. Le groupe trifluoroéthyl pourrait améliorer l’affinité de liaison ou la sélectivité, tandis que le fragment azépane pourrait influencer les propriétés pharmacocinétiques du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(pipéridine-1-carbonyl)-1-(2,2,2-trifluoroéthyl)-1H-pyrazol-3-amine
- 4-(morpholine-1-carbonyl)-1-(2,2,2-trifluoroéthyl)-1H-pyrazol-3-amine
Singularité
La présence du groupe azépane-1-carbonyl distingue la 4-(azépane-1-carbonyl)-1-(2,2,2-trifluoroéthyl)-1H-pyrazol-3-amine de ses analogues, offrant potentiellement des interactions uniques avec les cibles biologiques et des profils pharmacocinétiques différents.
Propriétés
Formule moléculaire |
C12H17F3N4O |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(10(16)17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8H2,(H2,16,17) |
Clé InChI |
SKMQGJDLADZIQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11733671.png)
![(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)



![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)

![3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
